3-Pyridinecarbonyl isocyanate, 2-chloro-
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Overview
Description
3-Pyridinecarbonyl isocyanate, 2-chloro- is an organic compound with the molecular formula C7H3ClN2O2 It features a pyridine ring substituted with a carbonyl isocyanate group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro- typically involves the reaction of 2-chloronicotinic acid with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then rearranges to form the isocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates the implementation of safety measures and proper handling protocols.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonyl isocyanate, 2-chloro- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Addition reactions: The isocyanate group can react with nucleophiles to form carbamates or ureas.
Hydrolysis: The isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Reaction conditions: Typically carried out under mild to moderate temperatures, with or without catalysts.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Scientific Research Applications
3-Pyridinecarbonyl isocyanate, 2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl isocyanate, 2-chloro- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: The precursor in the synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro-.
3-Pyridinecarbonyl isocyanate: Lacks the chlorine substituent, leading to different reactivity and applications.
Uniqueness
3-Pyridinecarbonyl isocyanate, 2-chloro- is unique due to the presence of both the isocyanate and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
74703-16-5 |
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Molecular Formula |
C7H3ClN2O2 |
Molecular Weight |
182.56 g/mol |
IUPAC Name |
2-chloropyridine-3-carbonyl isocyanate |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(2-1-3-9-6)7(12)10-4-11/h1-3H |
InChI Key |
SCRCLLQULABDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)N=C=O |
Origin of Product |
United States |
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